molecular formula C22H24N6O4 B2617278 methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1020454-82-3

methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No. B2617278
M. Wt: 436.472
InChI Key: AONDFXZTXOQJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule that includes a pyrazole ring, a purine ring, and an acetate group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Purines are biologically significant molecules that are fundamental components of DNA, RNA, and ATP .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazole compounds can be synthesized through the condensation of acetylacetone and hydrazine . Furthermore, multidentate poly (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazole ring in the molecule is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Scientific Research Applications

Neuroprotection and Metabolic Processes

  • Neuroprotective Effects : A study demonstrated the neuroprotective potential of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), indicating its promise for clinical application in cerebral infarction management. The study used magnetic resonance imaging (MRI) and proton MR spectroscopy (MRS) to evaluate MCI-186's effect on patients with cerebral infarction, finding significant preservation of N-acetyl aspartate, a neuronal marker, in treated patients compared to those receiving conventional therapy (Houkin et al., 1998).
  • Scavenging Methylglyoxal : Research on metformin's interaction with methylglyoxal (MG) revealed the formation of a novel imidazolinone metabolite, suggesting metformin's additional role as a scavenger of the highly reactive MG, thereby potentially reducing detrimental MG protein adducts and diabetic complications (Kinsky et al., 2016).

Exposure Assessment and Environmental Impact

  • Exposure to Organophosphorus and Pyrethroid Pesticides : A cross-sectional study in South Australia revealed widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds among preschool children. The study assessed environmental exposure to these neurotoxic insecticides, emphasizing the need for public health policy on their regulation and use (Babina et al., 2012).

Pharmacokinetics and Drug Metabolism

  • Metabolism of SB-649868 in Humans : A study on the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlighted its extensive metabolism and the principal route of metabolism via oxidation of the benzofuran ring, with the resultant principal metabolite in excreta. This provides insight into the drug's metabolic pathways and potential implications for insomnia treatment (Renzulli et al., 2011).

properties

IUPAC Name

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-13-6-8-16(9-7-13)11-26-18-19(23-21(26)28-15(3)10-14(2)24-28)25(4)22(31)27(20(18)30)12-17(29)32-5/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONDFXZTXOQJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-1-yl]acetate

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